molecular formula C15H13FLiNO2 B3020850 Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate CAS No. 2172562-36-4

Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate

Cat. No.: B3020850
CAS No.: 2172562-36-4
M. Wt: 265.21
InChI Key: JRZDAYZGZWWAPY-UHFFFAOYSA-M
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Description

Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate is a complex organic compound that features a lithium ion coordinated to a propanoate moiety substituted with a fluorophenyl and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Propanoate Backbone: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Substitution Reactions: Introduction of the fluorophenyl and methylpyridinyl groups can be done through nucleophilic aromatic substitution reactions.

    Lithiation: The final step involves the lithiation of the propanoate compound, which can be achieved using organolithium reagents under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylpyridinyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. The presence of the fluorophenyl and methylpyridinyl groups suggests it could interact with biological targets, potentially serving as a lead compound in drug discovery.

Industry

In industry, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the methylpyridinyl group might influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;3-(4-chlorophenyl)-2-(3-methylpyridin-2-yl)propanoate
  • Lithium;3-(4-bromophenyl)-2-(3-methylpyridin-2-yl)propanoate
  • Lithium;3-(4-methylphenyl)-2-(3-methylpyridin-2-yl)propanoate

Uniqueness

Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.

Properties

IUPAC Name

lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2.Li/c1-10-3-2-8-17-14(10)13(15(18)19)9-11-4-6-12(16)7-5-11;/h2-8,13H,9H2,1H3,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZDAYZGZWWAPY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N=CC=C1)C(CC2=CC=C(C=C2)F)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FLiNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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